4,6-Dichloroquinazolin-2-ol
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Overview
Description
4,6-Dichloroquinazolin-2-ol: is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroquinazolin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichloroaniline with formamide under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloroquinazolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at position 2 can undergo oxidation to form quinazolinone derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Substitution Reactions: Substituted quinazoline derivatives with various functional groups.
Oxidation Reactions: Quinazolinone derivatives.
Reduction Reactions: Dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its anticancer properties.
- Evaluated for its antimicrobial and antifungal activities.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dichloroquinazolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of chlorine atoms and the hydroxyl group allows for hydrogen bonding and hydrophobic interactions with the target molecules. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
2,4-Dichloroquinazoline: Similar structure but lacks the hydroxyl group at position 2.
4,7-Dichloroquinoline: Contains chlorine atoms at positions 4 and 7 but has a different ring structure.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Contains a bromine atom and a different substitution pattern.
Uniqueness: 4,6-Dichloroquinazolin-2-ol is unique due to the specific positioning of chlorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H4Cl2N2O |
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Molecular Weight |
215.03 g/mol |
IUPAC Name |
4,6-dichloro-3H-quinazolin-2-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H,11,12,13) |
InChI Key |
DSCIVJDTQKYMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC(=C2C=C1Cl)Cl |
Origin of Product |
United States |
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